1,3-Dibutoxy-2-propanol acetate
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Overview
Description
1,3-Dibutoxy-2-propanol acetate is an organic compound with the molecular formula C13H26O4. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two butoxy groups and an acetate group attached to a propanol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibutoxy-2-propanol acetate can be synthesized through the reaction of 1,3-dichloro-2-propanol with n-butanol in the presence of a base such as sodium metal. The reaction typically occurs under reflux conditions to ensure complete conversion . The resulting 1,3-dibutoxy-2-propanol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibutoxy-2-propanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it back to 1,3-dibutoxy-2-propanol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of 1,3-dibutoxy-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dibutoxy-2-propanol acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibutoxy-2-propanol acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibutoxy-2-propanol: Similar structure but lacks the acetate group.
1,3-Dichloro-2-propanol: Precursor in the synthesis of 1,3-dibutoxy-2-propanol acetate.
2-Propanol, 1,3-dibutoxy-: Another related compound with similar properties.
Uniqueness
This compound is unique due to its combination of butoxy and acetate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Properties
CAS No. |
63716-04-1 |
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Molecular Formula |
C13H26O4 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1,3-dibutoxypropan-2-yl acetate |
InChI |
InChI=1S/C13H26O4/c1-4-6-8-15-10-13(17-12(3)14)11-16-9-7-5-2/h13H,4-11H2,1-3H3 |
InChI Key |
WAUDIBKITGHWMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(COCCCC)OC(=O)C |
Origin of Product |
United States |
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